Brivaracetam, specifically the (alfaR, 4R)-isomer, is an antiepileptic drug that is primarily used to treat partial-onset seizures in patients with epilepsy. It is a derivative of levetiracetam and has been developed to improve upon the pharmacological properties of its predecessor. The compound exhibits a high affinity for the synaptic vesicle protein 2A, which is believed to play a crucial role in its mechanism of action.
Brivaracetam was first synthesized and characterized by medicinal chemists aiming to create more effective treatments for epilepsy. The compound was approved for clinical use in several countries, including the United States and Europe, and is marketed under various brand names.
Brivaracetam belongs to the class of compounds known as racetams, which are characterized by their pyrrolidine ring structure. It is classified as an anticonvulsant and is used primarily in neurology for seizure management.
The synthesis of brivaracetam involves several key steps that utilize various organic chemistry techniques. Notable synthetic routes include:
The synthesis typically starts with simpler organic compounds, which undergo a series of reactions including alkylation, amidation, and cyclization to form the final brivaracetam structure. For instance, one approach involves the reaction of butyraldehyde with 3-ethoxy-3-oxopropanoic acid followed by several transformations leading to the desired lactam structure .
Brivaracetam features a unique molecular structure characterized by a pyrrolidine ring substituted with various functional groups. The specific (alfaR, 4R)-isomer has distinct stereochemistry that contributes to its biological activity.
The stereochemistry plays a critical role in its interaction with biological targets, enhancing its efficacy as an antiepileptic agent.
Brivaracetam undergoes various chemical reactions during its synthesis, including:
Each reaction step requires careful control of conditions such as temperature and solvent choice to maximize yield and purity .
Brivaracetam's mechanism of action primarily involves binding to synaptic vesicle protein 2A, which modulates neurotransmitter release and enhances synaptic stability. This action leads to decreased excitatory neurotransmission, thereby reducing seizure activity.
The binding affinity of brivaracetam for synaptic vesicle protein 2A is significantly higher than that of levetiracetam, contributing to its enhanced efficacy . The drug's pharmacokinetics allow for rapid absorption and distribution within the central nervous system, making it effective in acute seizure management.
Relevant analyses show that brivaracetam maintains integrity under physiological conditions, making it suitable for therapeutic use .
Brivaracetam is primarily used in clinical settings for:
Brivaracetam (alfaR, 4R)-Isomer, designated by CAS Registry Number 357337-00-9, is a stereochemically defined variant of the antiepileptic agent brivaracetam. Its systematic IUPAC name is (R)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide, reflecting the absolute configuration at its two chiral centers. The molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol [1] [2] [6].
This isomer is recognized by numerous synonyms in pharmacological and chemical literature, including:
Table 1: Nomenclature and Identifiers of Brivaracetam (alfaR, 4R)-Isomer
Category | Identifier |
---|---|
IUPAC Name | (R)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide |
CAS No. | 357337-00-9 |
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
Common Synonyms | Brivaracetam Impurity C, αR-Brivaracetam |
The (alfaR, 4R)-isomer possesses two chiral carbon atoms: one at the α-carbon (C2) of the butanamide side chain and another at the C4 position of the pyrrolidinone ring. Both centers exhibit R-configuration, distinguishing it from other stereoisomers. Vibrational Circular Dichroism (VCD) spectroscopy studies confirm this absolute configuration by correlating experimental spectra with computationally simulated data. The NH₂ scissoring mode near 1600 cm⁻¹ in VCD spectra is characteristic of intramolecular hydrogen bonding, while the orientation of the ethyl group influences spectral bands between 1150–1050 cm⁻¹ [3].
Nuclear Magnetic Resonance (NMR) analyses further validate the relative stereochemistry. The CP3 algorithm statistically matches experimental and computed NMR spectra, providing independent confirmation of the R,R configuration [3].
Key physicochemical properties include:
Table 2: Physicochemical Properties of Brivaracetam (alfaR, 4R)-Isomer
Property | Value | Conditions/Remarks |
---|---|---|
Melting Point | >277°C (dec.) | Decomposition observed |
Density | 1.062 ± 0.06 g/cm³ | Predicted |
Solubility | Slight in CHCl₃, DMSO, MeOH | Insoluble in water |
pKa | 15.74 ± 0.50 | Predicted |
Appearance | White to pale yellow solid | [2] [7] |
Brivaracetam has three additional diastereoisomers due to its two chiral centers: (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) isomer is distinguished by its role as a major pharmacologically inactive impurity (Brivaracetam Impurity C) in the active pharmaceutical ingredient (API), which is the (2S,4S)-enantiomer [1] [4] [6].
VCD spectroscopy effectively discriminates between these isomers. For example, the (2R,4R) isomer’s VCD spectrum shows unique signatures in the 1150–1050 cm⁻¹ region due to its ethyl group orientation, absent in other diastereoisomers [3].
Table 3: Comparative Analysis of Brivaracetam Stereoisomers
Isomer | Configuration | Role/Impurity Designation | Key Analytical Signatures |
---|---|---|---|
(2R,4R) | αR, 4R | Brivaracetam Impurity C | VCD band at 1600 cm⁻¹ (NH₂ scissoring) |
(2S,4S) | αS, 4S | Pharmacologically active API | Distinct NMR chemical shifts |
(2R,4S) | αR, 4S | Brivaracetam Impurity-B | Altered retention time in HPLC |
(2S,4R) | αS, 4R | Minor synthetic impurity | Solubility differences |
The synthesis of the (2R,4R) isomer typically starts from (R)-4-propyldihydrofuran-2(3H)-one, followed by stereoselective functionalization [2]. Its purification is critical for API quality control, as regulatory guidelines (e.g., ICH Q3A) mandate strict limits for specified impurities like this isomer in drug formulations [4] [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0